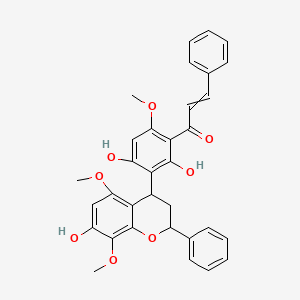

Sarcandrone A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sarcandrone A is a natural chalcone found in the herbs of Chloranthus spicatus .

Molecular Structure Analysis

Sarcandrone A has the molecular formula C33H30O8 . The IUPAC name for Sarcandrone A is 1-[2,4-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-6-methoxyphenyl]-3-phenylprop-2-en-1-one . The exact mass of Sarcandrone A is 554.19406791 g/mol .

Physical And Chemical Properties Analysis

Sarcandrone A has a molecular weight of 554.6 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8. It has a Rotatable Bond Count of 8. The Topological Polar Surface Area is 115 Ų .

科学的研究の応用

Potential Inhibitor for SARS-CoV-2

“Sarcandrone A” has been identified as a potential inhibitor of spike proteins and ACE2 enzymes for SARS-CoV-2 treatment . This research was conducted using molecular docking in silico approaches, and “Sarcandrone A” was among the top five phytochemical compounds with the best binding energy . This suggests that “Sarcandrone A” could be further explored as an anti-SARS-CoV-2 .

Natural Chalcone

“Sarcandrone A” is a natural chalcone found in the herbs of Chloranthus spicatus . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They exhibit several pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Biflavonoid with a Flavan-Flavanone Skeleton

“Sarcandrone A” is also a biflavonoid with a flavan-flavanone skeleton . Biflavonoids are a type of flavonoid, a class of compounds with antioxidant effects. Flavan-flavanones are a subclass of flavonoids that are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Pharmacokinetic Properties

The pharmacokinetic properties of “Sarcandrone A” suggest that it has good drug-like properties . Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion of the drug .

Potential Therapeutic Applications

Given its potential inhibitory effects on SARS-CoV-2, its natural chalcone properties, and its biflavonoid structure, “Sarcandrone A” could have potential therapeutic applications. These could include treatments for inflammatory conditions, oxidative stress-related diseases, and potentially even cancer .

Future Research Directions

While “Sarcandrone A” shows promise in these areas, more research is needed to confirm these findings and explore other potential applications . Experimental studies are recommended to further investigate the pharmacokinetic properties and therapeutic potential of "Sarcandrone A" .

特性

IUPAC Name |

1-[2,4-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-6-methoxyphenyl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O8/c1-38-26-18-24(36)32(40-3)33-29(26)21(16-25(41-33)20-12-8-5-9-13-20)28-23(35)17-27(39-2)30(31(28)37)22(34)15-14-19-10-6-4-7-11-19/h4-15,17-18,21,25,35-37H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQIVIOAVUCHLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)C=CC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Sarcandrone A interact with its potential targets, the SARS-CoV-2 spike protein and human ACE2 enzyme, and what are the downstream effects of this interaction?

A: The research primarily employed molecular docking simulations to assess the binding affinity of Sarcandrone A to the spike protein and ACE2. [] The study suggests that Sarcandrone A exhibits a strong binding affinity to these targets, surpassing the binding energies observed for reference inhibitors like artemisinin, ribavirin, and lopinavir. [] While the precise mechanisms of interaction remain to be elucidated experimentally, strong binding to these targets could potentially interfere with viral attachment and entry into host cells, thus hindering SARS-CoV-2 infection. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)

![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)